

N-Acetylneuraminic acid-13C-2 chemical structure

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Compound of Interest

Compound Name: N-Acetylneuraminic acid-13C-2

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An In-depth Technical Guide to **N-Acetylneuraminic acid-13C-2**

Introduction

N-Acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family, is a nine-carbon monosaccharide that plays a critical role in numerous biological processes.^{[1][2]} It is typically found as the terminal residue on glycoproteins and glycolipids on cell surfaces, where it is involved in cell-cell recognition, immune responses, and pathogen binding.^[1] Isotopic labeling of Neu5Ac, specifically with carbon-13 (¹³C), provides an invaluable tool for researchers in drug development and metabolic studies.

N-Acetylneuraminic acid-13C-2 ([2-¹³C]Neu5Ac) is an isotopologue of Neu5Ac where the carbon atom at the C2 position (the anomeric carbon) is replaced with a ¹³C isotope. This stable, non-radioactive label allows the molecule to be traced and quantified in complex biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a detailed overview of the chemical structure, quantitative data, and relevant experimental protocols for **N-Acetylneuraminic acid-13C-2**.

Chemical Structure

The systematic IUPAC name for N-Acetylneuraminic acid is 5-(Acetylamino)-3,5-dideoxy-D-glycero-α-D-galacto-non-2-ulopyranosonic acid.^[1] In aqueous solutions, Neu5Ac exists in equilibrium between its α- and β-pyranose (cyclic) forms, with the β-anomer being significantly

more abundant.[3] It also coexists with minor acyclic forms, including the keto, keto hydrate, and enol forms.[3][4][5]

In **N-Acetylneuraminic acid-13C-2**, the ^{13}C isotope is specifically located at the C2 anomeric carbon. This position is central to its structure as an α -keto acid and is a key site for spectroscopic analysis.

Quantitative Data Summary

The following table summarizes key quantitative data for both unlabeled and ^{13}C -labeled N-Acetylneuraminic acid.

Property	Unlabeled N-Acetylneuraminic Acid	N-Acetylneuraminic acid-13C-2
Molecular Formula	$\text{C}_{11}\text{H}_{19}\text{NO}_9$ [1]	$^{13}\text{C}_{10}\text{H}_{19}\text{NO}_9$
Molar Mass	309.27 g/mol [1]	~310.27 g/mol (M+1 mass shift)
Isotopic Purity	Natural Abundance (~1.1% ^{13}C)[6]	Typically ≥ 99 atom % ^{13}C
^{13}C NMR Chemical Shifts	Natural abundance signals.	β -pyranose: 95.97 ppm α -pyranose: 96.53 ppm Keto form: ~198 ppm Enol form: ~143 ppm Keto hydrate: ~94 ppm (Data for the labeled C2 carbon in $\text{H}_2\text{O}:\text{D}_2\text{O}$ 95:5 at pH 2.0)[3][4][5]
Mass Spectrometry	Molecular Ion $[\text{M}-\text{H}]^-$ at m/z 307.8[7]	Expected mass shift of +1 Da compared to the unlabeled compound. Used as an internal standard in isotopic dilution methods.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of isotopically labeled compounds. The following sections outline protocols relevant to **N-Acetylneuraminic acid-13C-2**.

Protocol 1: Enzymatic Synthesis of N-Acetylneuraminic Acid

This protocol describes a general enzymatic cascade reaction that can be adapted for isotopic labeling by using a ^{13}C -labeled precursor. The process involves two key enzymes: N-acetylglucosamine-2-epimerase (AGE) and N-neuraminic acid aldolase (NanA).[\[10\]](#)

Methodology:

- **Reaction Setup:** Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.5), N-acetyl-D-glucosamine (GlcNAc), and an excess of pyruvate. For ^{13}C labeling at the C2 position, a custom synthesis starting with a precursor already labeled at the equivalent position is required.
- **Enzyme Addition:** Add purified AGE and NanA enzymes to the reaction mixture. A typical ratio might be 1:4 (AGE:NanA) to drive the reaction towards product formation.[\[10\]](#)
- **Incubation:** Incubate the reaction at an optimal temperature, typically 37°C , for a period ranging from several hours to 24 hours.[\[10\]](#) Pyruvate may be supplemented during the reaction to maintain a high concentration and maximize yield.[\[10\]](#)
- **Monitoring:** Monitor the formation of Neu5Ac using methods like HPLC or LC-MS.
- **Purification:** Purify the resulting Neu5Ac from the reaction mixture using ion-exchange chromatography.

Protocol 2: Analysis by ^{13}C NMR Spectroscopy

NMR spectroscopy is the definitive method for confirming the position of the ^{13}C label and quantifying the different isomeric forms of $[2\text{-}^{13}\text{C}]\text{Neu5Ac}$ in solution.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Methodology:

- **Sample Preparation:** Prepare an approximately 0.1 M solution of the ^{13}C -labeled Neu5Ac in a solvent mixture of 95:5 v/v $\text{H}_2\text{O}:\text{D}_2\text{O}$.^[3] D_2O provides the lock signal for the NMR spectrometer.
- **pH Adjustment:** Adjust the pH of the solution as needed for the experiment (e.g., pH 2.0 or pH 8.0) to study the distribution of different forms, as their equilibrium is pH-dependent.^{[3][4]}
- **NMR Acquisition:** Transfer the solution (~300 μL) to a 3-mm NMR tube.^[3] Acquire a $^{13}\text{C}\{^1\text{H}\}$ NMR spectrum on a high-field NMR spectrometer.
- **Data Analysis:** Integrate the signals corresponding to the labeled C2 carbon in the α -pyranose (96.53 ppm), β -pyranose (95.97 ppm), and various acyclic forms to determine their relative abundance in the solution.^[3]

Protocol 3: Quantification by Isotopic Dilution LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for quantifying Neu5Ac in biological samples. Using a ^{13}C -labeled version of Neu5Ac as an internal standard allows for precise and accurate measurement.^[9]

Methodology:

- **Sample Preparation:** To a biological sample (e.g., urine, plasma), add a known amount of ^{13}C -labeled Neu5Ac internal standard (e.g., N-Acetyl-D-[1,2,3- $^{13}\text{C}_3$]neuraminic acid).^[9]
- **Derivatization:** Perform a derivatization step to improve chromatographic retention and ionization efficiency. A common method is butanolysis, which involves heating the sample with 3M HCl in n-butanol.^[9]
- **LC Separation:** Inject the derivatized sample onto a reverse-phase HPLC column. Use a suitable gradient of mobile phases (e.g., water and acetonitrile with additives like acetic acid and TFA) to separate the analyte from the matrix.^[11]
- **MS/MS Detection:** Detect the analyte and the internal standard using a tandem mass spectrometer operating in positive ion electrospray mode. Use Multiple Reaction Monitoring (MRM) for selective detection. For the butanoyl-derivatized forms, the monitored transitions

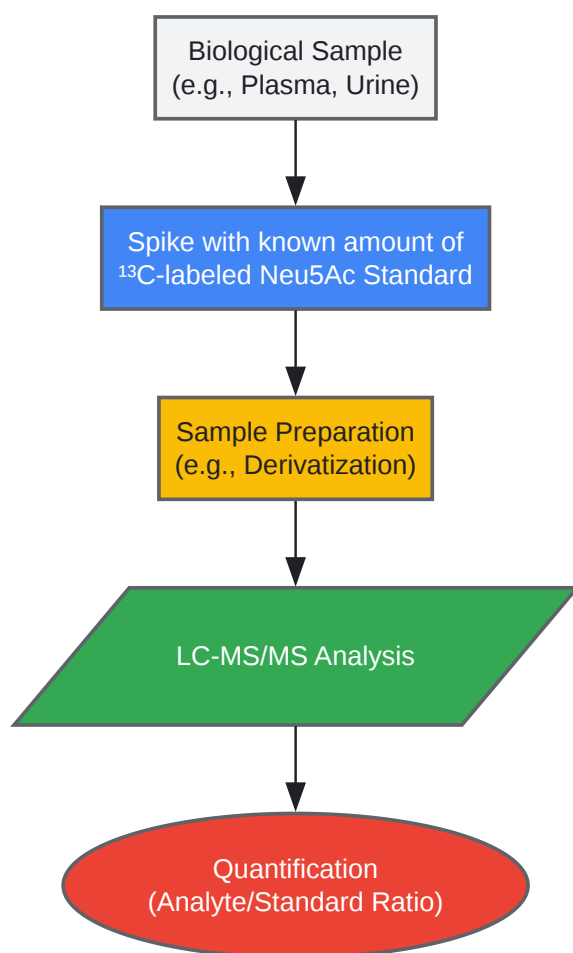
could be m/z 366 \rightarrow 330 for unlabeled Neu5Ac and m/z 369 \rightarrow 333 for a $^{13}\text{C}_3$ -labeled internal standard.[9] A similar shift would be observed for a $^{13}\text{C}_2$ -labeled compound.

- Quantification: Calculate the concentration of endogenous Neu5Ac by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

The following diagrams illustrate the chemical structure of **N-Acetylneuraminic acid-13C-2** and a workflow for its analysis.

Caption: Chemical structure of **N-Acetylneuraminic acid-13C-2** (β -pyranose form).



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Caption: Workflow for quantification using isotopic dilution mass spectrometry.

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